Cas no 6222-82-8 (Pregn-5-en-20-one,3-(acetyloxy)-6-methyl-, (3b)-)

The compound Pregn-5-en-20-one, 3-(acetyloxy)-6-methyl-, (3β)-, is a steroidal derivative characterized by a pregnane backbone with a 3β-acetoxy and 6-methyl substitution. Its structural features suggest potential utility as an intermediate in steroid synthesis or pharmacological research, particularly in studying hormone-related pathways. The acetyloxy group enhances solubility and reactivity, facilitating further chemical modifications, while the methyl substitution at the 6-position may influence steric and electronic properties. This compound’s defined stereochemistry (3β) ensures consistency in synthetic applications. Its purity and stability make it suitable for analytical standards or exploratory studies in steroid chemistry. Further research may elucidate its specific biological or industrial applications.
Pregn-5-en-20-one,3-(acetyloxy)-6-methyl-, (3b)- structure
6222-82-8 structure
Product Name:Pregn-5-en-20-one,3-(acetyloxy)-6-methyl-, (3b)-
CAS No:6222-82-8
MF:C7H7AsO4
MW:230.049682855606
CID:505318
Update Time:2026-04-29

Pregn-5-en-20-one,3-(acetyloxy)-6-methyl-, (3b)- Chemical and Physical Properties

Names and Identifiers

    • Pregn-5-en-20-one,3-(acetyloxy)-6-methyl-, (3b)-
    • [(8S,9S,10R,13S,14S,17S)-17-acetyl-6,10,13-trimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate
    • 6-METHYLPREGNENOLONE

Computed Properties

  • Exact Mass: 372.26658

Experimental Properties

  • PSA: 43.37
  • LogP: 5.47620

Pregn-5-en-20-one,3-(acetyloxy)-6-methyl-, (3b)- Pricemore >>

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Additional information on Pregn-5-en-20-one,3-(acetyloxy)-6-methyl-, (3b)-

Pregn-5-en-20-one,3-(acetyloxy)-6-methyl-, (3b)- and Its Significance in Modern Chemical Biology

Compound with the CAS number 6222-82-8, known as Pregn-5-en-20-one,3-(acetyloxy)-6-methyl-, (3b)-, represents a fascinating molecule in the realm of chemical biology. This compound, belonging to the class of steroid derivatives, has garnered significant attention due to its unique structural properties and potential biological activities. The presence of an acetyloxy group at the 3-position and a methyl group at the 6-position contributes to its distinct chemical profile, making it a subject of interest for researchers exploring novel therapeutic agents.

The stereochemistry of this compound, specifically the (3b)-configuration, plays a crucial role in determining its biological interactions. Steroids are well-known for their diverse physiological effects, and modifications at specific positions can lead to altered pharmacological properties. The acetyloxy group not only influences the compound's solubility but also participates in various biochemical reactions, potentially enhancing its bioavailability and metabolic stability.

In recent years, there has been a surge in research focused on developing selective modulators of steroid receptors. These modulators have promising applications in treating a wide range of diseases, including metabolic disorders, inflammation, and certain types of cancer. Pregn-5-en-20-one,3-(acetyloxy)-6-methyl-, (3b)- has been investigated as a potential lead compound due to its structural similarity to natural steroids and its ability to interact with specific receptor targets.

One of the most compelling aspects of this compound is its potential role in modulating nuclear receptor signaling pathways. Nuclear receptors are transcription factors that regulate gene expression in response to lipid-soluble ligands. By binding to these receptors, small molecules can influence a myriad of cellular processes. The acetyloxy and methyl substituents in Pregn-5-en-20-one,3-(acetyloxy)-6-methyl-, (3b)- may enhance its binding affinity and selectivity for particular nuclear receptors, making it a valuable tool for studying these pathways.

Recent studies have highlighted the importance of stereochemistry in steroid-based drugs. The (3b)-configuration of this compound is thought to contribute to its unique biological activity by influencing how it interacts with target proteins. This has led researchers to explore further modifications to optimize its pharmacological properties. For instance, computational modeling and structure-based drug design have been employed to predict how different structural variations might affect receptor binding and downstream signaling.

The synthesis of Pregn-5-en-20-one,3-(acetyloxy)-6-methyl-, (3b)- presents both challenges and opportunities for synthetic chemists. The introduction of the acetyloxy group requires precise control over reaction conditions to avoid unwanted side products. Additionally, achieving the correct stereochemistry necessitates careful planning of synthetic routes. Advances in synthetic methodologies have made it possible to construct complex steroidal frameworks with high precision, enabling researchers to explore a broader range of derivatives.

The potential therapeutic applications of this compound are vast. Preliminary in vitro studies have suggested that it may exhibit anti-inflammatory properties by inhibiting key pro-inflammatory pathways. Furthermore, its structural features suggest that it could interact with enzymes involved in metabolic regulation, making it a candidate for treating metabolic syndromes such as obesity and type 2 diabetes.

In conclusion, Pregn-5-en-20-one,3-(acetyloxy)-6-methyl-, (3b)- represents a promising compound in the field of chemical biology. Its unique structural features and potential biological activities make it an attractive candidate for further research and development. As our understanding of steroid biochemistry continues to evolve, compounds like this one will play an increasingly important role in the discovery of novel therapeutic agents.

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